molecular formula C9H9BrClNO B1331252 N-(2-bromo-4-methylphenyl)-2-chloroacetamide CAS No. 90560-54-6

N-(2-bromo-4-methylphenyl)-2-chloroacetamide

Cat. No. B1331252
CAS RN: 90560-54-6
M. Wt: 262.53 g/mol
InChI Key: FNUAOVLAPWPQET-UHFFFAOYSA-N
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Description

Comprehensive Analysis of N-(2-bromo-4-methylphenyl)-2-chloroacetamide

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted anilines with chloroacetyl chloride or similar acylating agents. For instance, N-(3-methylphenyl)-2,2-dichloroacetamide was synthesized and its structure was confirmed using spectroscopic methods . Similarly, N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was synthesized from the corresponding aniline and POCl3 in acetate . These methods could potentially be adapted for the synthesis of N-(2-bromo-4-methylphenyl)-2-chloroacetamide.

Molecular Structure Analysis

The molecular structure of chloroacetamide derivatives is often characterized by spectroscopic techniques such as FTIR, FT-Raman, and NMR, as well as X-ray crystallography. For example, the structure of N-(4-bromophenyl)-2,2-dichloroacetamide was analyzed using DFT studies and vibrational spectroscopy . The effect of the bromo substituent on the amide moiety was analyzed, providing insights into how substituents can affect molecular structure. These techniques could be used to determine the molecular structure of N-(2-bromo-4-methylphenyl)-2-chloroacetamide.

Chemical Reactions Analysis

The reactivity of chloroacetamide derivatives can be influenced by the substituents on the phenyl ring. For example, the presence of electron-withdrawing or electron-donating groups can affect the reactivity of the amide group. The chemical reactions of N-(2-bromo-4-methylphenyl)-2-chloroacetamide would likely be influenced by the bromo and methyl groups, which could be studied through experimental and computational methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamide derivatives, such as melting points, solubility, and stability, can be determined experimentally. Theoretical calculations can also provide insights into properties like dipole moments and molecular orbitals. For instance, the kinetic and thermodynamic stability of N-(4-bromophenyl)-2,2-dichloroacetamide was determined using quantum chemical studies . Similar studies could be conducted for N-(2-bromo-4-methylphenyl)-2-chloroacetamide to understand its properties.

Case Studies

While there are no direct case studies on N-(2-bromo-4-methylphenyl)-2-chloroacetamide, the therapeutic effects of related compounds have been explored. For example, a novel anilidoquinoline derivative showed significant antiviral effects against Japanese encephalitis . These studies highlight the potential biomedical applications of chloroacetamide derivatives, which could extend to N-(2-bromo-4-methylphenyl)-2-chloroacetamide.

Scientific Research Applications

Synthesis and Microbiocidal Activity

N-(4-bromo-2-methylphenyl)-2-chloroacetamide (BMPCA) demonstrates significant microbiocidal activity in coatings. This compound is synthesized through chloroacetylization and bromination of 2-methylbenzenamine, using chloroacetyl chloride and bromide, achieving an overall yield of 57.3% (Ren Yu-hong & Oai Joint, 2002).

Structural and Molecular Analysis

A study reported the molecular structures and supramolecular assembly of halogenated N,2-diarylacetamides, including N-(4-bromo-3-methylphenyl)-2-phenylacetamide. These structures are linked into chains or rings through N-H...O and C-H...π(arene) hydrogen bonds, indicating significant molecular interactions (P. Nayak et al., 2014).

Spectroscopic and Quantum Chemical Studies

N-(4-methylphenyl)-2,2-dichloroacetamide has been synthesized and studied using Fourier transform infrared (FTIR) and FT-Raman spectra. This research helps understand the influence of the methyl group on the amide group's characteristic frequencies (V. Arjunan et al., 2009).

NQR Spectra Analysis

N-(phenyl)-2-chloroacetamides, including methyl- or nitro-substituted derivatives, have been investigated using 35Cl NQR spectroscopy. This research provides insights into the electronic properties of these compounds, which are vital for understanding their chemical behavior (B. Gowda et al., 1999).

Antimicrobial Screening and QSAR Analysis

A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential, using quantitative structure-activity relationship (QSAR) analysis and standard antimicrobial testing. The study found variation in biological activity based on the position of substituents on the phenyl ring (A. Bogdanović et al., 2021).

Conformational and Vibrational Studies of Analogues

Experimental and quantum chemical investigations of structures analogous to paracetamol, including 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, provide insights into the electronic properties and vibrational mode couplings of these compounds (R. Viana et al., 2017).

Metabolism in Human and Rat Liver Microsomes

Research on the comparative metabolism of chloroacetamide herbicides, including N-(2-ethyl-6-methylphenyl)-acetamide, in human and rat liver microsomes, provides crucial information on their metabolic pathways and potential health effects (S. Coleman et al., 2000).

Inhibition of Fatty Acid Synthesis in Algae

Studies on chloroacetamides, such as alachlor and metazachlor, indicate their role in inhibiting fatty acid synthesis in green algae, which can be crucial for understanding their environmental impact (H. Weisshaar & P. Böger, 1989).

Lipophilicity and Pharmacokinetics Prediction

The lipophilicity and pharmacokinetics of chloroacetamides were assessed using chemometric methods, revealing their potential biological activity. This study highlights the importance of lipophilicity in determining the biological efficacy of such compounds (G. Vastag et al., 2018).

Safety And Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and other factors. Halogenated organic compounds can often be hazardous due to their reactivity and potential toxicity .

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-6-2-3-8(7(10)4-6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUAOVLAPWPQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352166
Record name N-(2-bromo-4-methylphenyl)-2-chloroacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-methylphenyl)-2-chloroacetamide

CAS RN

90560-54-6
Record name N-(2-Bromo-4-methylphenyl)-2-chloroacetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-bromo-4-methylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-BROMO-4-METHYLPHENYL)-2-CHLOROACETAMIDE
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